molecular formula C9H11N3 B13141448 2-isopropyl-2H-1,2,3-benzotriazole

2-isopropyl-2H-1,2,3-benzotriazole

Katalognummer: B13141448
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: TYNHWMHRAXGFGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-2H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound that belongs to the family of benzotriazoles. This compound is characterized by a triazole ring fused to a benzene ring, with an isopropyl group attached to the nitrogen atom in the triazole ring. Benzotriazoles are known for their diverse applications in various fields, including organic electronics, corrosion inhibitors, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with isopropyl azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-2H-benzo[d][1,2,3]triazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-2H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Isopropyl-2H-benzo[d][1,2,3]triazole can be compared with other benzotriazole derivatives such as:

    2-Methyl-2H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an isopropyl group. It may have different reactivity and applications.

    2-Phenyl-2H-benzo[d][1,2,3]triazole:

    2-Ethyl-2H-benzo[d][1,2,3]triazole: An ethyl group substitution, affecting its physical and chemical properties.

The uniqueness of 2-Isopropyl-2H-benzo[d][1,2,3]triazole lies in its specific substitution pattern, which influences its reactivity, stability, and suitability for various applications.

Eigenschaften

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H11N3/c1-7(2)12-10-8-5-3-4-6-9(8)11-12/h3-7H,1-2H3

InChI-Schlüssel

TYNHWMHRAXGFGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1N=C2C=CC=CC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.